![molecular formula C13H14N2O3S B15132955 3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B15132955.png)
3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzothiolo-pyrimidine core, which is known for its potential biological and pharmacological activities.
準備方法
The synthesis of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid involves multiple steps, typically starting with the preparation of the benzothiolo-pyrimidine core. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the development of new therapeutic agents.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid can be compared with other similar compounds, such as:
4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: This compound has a similar core structure but lacks the sulfur atom present in the benzothiolo-pyrimidine core.
4-oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid: This compound has a similar oxo-tetrahydro structure but differs in the substituents attached to the core.
The uniqueness of 3-(4-oxo-5,6,7,8-tetrahydro-4aH-1benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
3-(4-oxo-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h11H,1-6H2,(H,16,17) |
InChIキー |
BTDIZILVYIRNJA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3C(=NC(=NC3=O)CCC(=O)O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


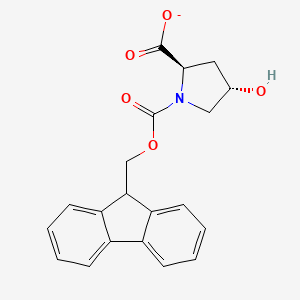
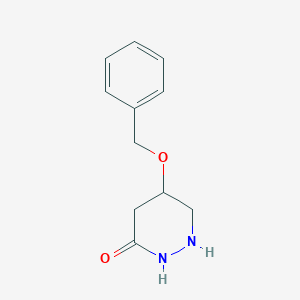
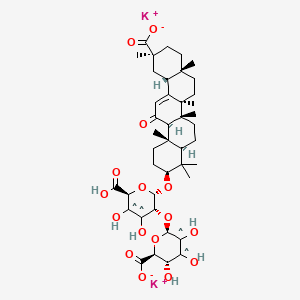
![Pyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B15132896.png)
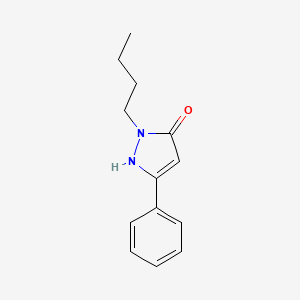
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
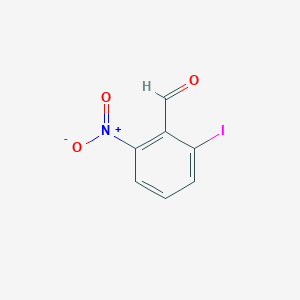
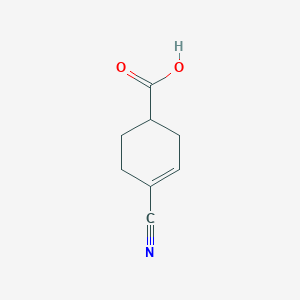

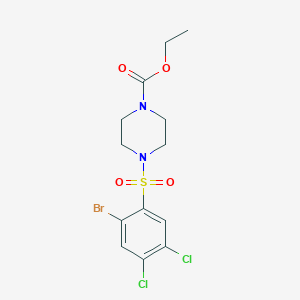
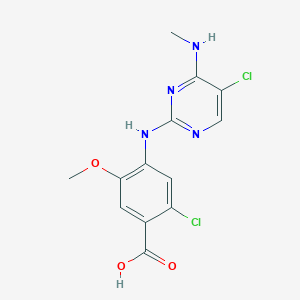
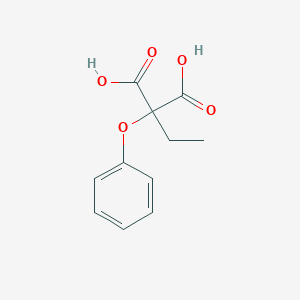
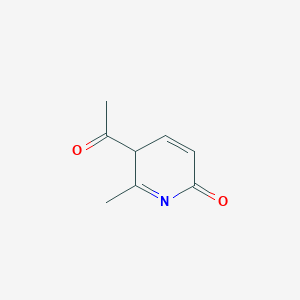
![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)
